[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide
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Overview
Description
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is a hybrid structure formed by the fusion of triazole and thiadiazole rings, which are known for their biological activities. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with hydrobromic acid in ethanol, followed by refluxing for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-substituted triazolo-thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits antimicrobial, antifungal, and antiviral activities. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicinal chemistry, this compound has shown promise as an anticancer agent. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like urease, which is crucial for the survival of certain pathogens. The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby inhibiting the growth of the microorganism . Additionally, its anticancer activity is attributed to its ability to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
Compared to its analogs, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide exhibits unique properties due to the presence of the hydrobromide salt, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial for drug development.
Properties
CAS No. |
2768326-42-5 |
---|---|
Molecular Formula |
C3H4BrN5S |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
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